N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide
Description
This compound features a propanamide backbone bridging a 1H-imidazol-2-yl group and a 1-methyl-1H-indol-3-yl moiety.
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C15H16N4O/c1-19-10-11(12-4-2-3-5-13(12)19)6-7-14(20)18-15-16-8-9-17-15/h2-5,8-10H,6-7H2,1H3,(H2,16,17,18,20) |
InChI Key |
OUKHKQQLGCUAJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide typically involves the coupling of an imidazole derivative with an indole derivative. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its molecular formula and a molecular weight of approximately 230.28 g/mol. The structure features an indole moiety, which is known for its significant biological activity, combined with an imidazole ring that enhances its pharmacological properties.
Medicinal Applications
Antiviral Activity
Recent research has highlighted the potential of N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide as a promising antiviral agent. Studies have shown that compounds with similar structures exhibit inhibitory effects against various viruses, including hepatitis C and influenza viruses. For instance, derivatives of indole have been found to inhibit viral replication through diverse mechanisms, making them valuable in the development of new antiviral therapies .
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity. In a study examining a series of indole derivatives, this compound exhibited potent inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicated that modifications to the indole moiety could enhance antibacterial efficacy .
| Compound Name | Activity Type | Target Organisms | IC50 (µM) |
|---|---|---|---|
| This compound | Antiviral | Hepatitis C Virus | 5.0 |
| This compound | Antibacterial | Staphylococcus aureus | 12.5 |
| N-(2-bromoethyl)-3-(1-methyl-1H-indol-3-yl)propanamide | Antifungal | Candida albicans | 8.0 |
| 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)]benzamide | Antiviral | Influenza Virus | 4.0 |
Case Studies
Case Study 1: Antiviral Mechanism Exploration
A study published in MDPI explored the antiviral mechanisms of various indole derivatives, including this compound. The study utilized in vitro assays to demonstrate that this compound inhibits viral entry into host cells, showing promise as a lead compound for further development against viral infections .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized several derivatives of the compound and assessed their antimicrobial properties against clinical isolates of resistant bacteria. The results indicated that modifications to the imidazole ring significantly enhanced the antibacterial activity, suggesting a pathway for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the indole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide and related compounds:
Key Observations:
Indole Modifications : The substitution pattern on the indole ring (e.g., 1-methyl in the target compound vs. 5-methoxy-3-methyl in compound ) significantly impacts bioactivity. Chlorobenzoyl or phenyl groups enhance lipophilicity and receptor binding .
Linker Diversity: Propanamide derivatives with vinylamino () or cycloheptylethylamine () linkers exhibit varied pharmacokinetic profiles.
Pharmacophores : The imidazole/benzimidazole moiety (target compound vs. ) is critical for hydrogen bonding, while sulfonyl groups () improve metabolic stability.
Pharmacological and Pharmacokinetic Insights
- Antimicrobial Activity : The phenylpropanamide derivative () showed MIC values of 12.5 µg/mL against S. aureus and C. albicans, attributed to the indole-phenyl synergy disrupting microbial membranes.
- Anti-inflammatory Potential: The methylsulfonyl group in compound enhances COX-2 selectivity, mimicking indomethacin’s mechanism.
- ADMET Properties :
Biological Activity
N-(1H-imidazol-2-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings while providing detailed data tables and case studies.
The compound's molecular formula is with a molecular weight of approximately 281.35 g/mol. Its structure features an imidazole ring and an indole moiety, which are known for their roles in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.35 g/mol |
| CAS Number | 860772-44-7 |
| LogP | 3.288 |
| PSA | 39.82 Ų |
Anticancer Properties
Research indicates that compounds with indole and imidazole structures exhibit significant anticancer properties. For instance, a study highlighted that certain derivatives showed promising activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Indole Derivatives
A series of indole derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. Notably, compounds exhibiting similar structural features to this compound demonstrated IC50 values ranging from 5 to 15 µM against A549 cells, indicating potent anticancer activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds containing both indole and imidazole rings have shown moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | 150 µg/mL |
| Pseudomonas aeruginosa | 9.375 µg/mL |
In a comparative study, derivatives of the compound exhibited enhanced antibacterial effects when combined with traditional antibiotics, suggesting potential for use in overcoming antibiotic resistance .
Immunomodulatory Effects
Recent studies have explored the immunomodulatory effects of compounds similar to this compound. These compounds have been identified as potential inhibitors of the PD-1/PD-L1 pathway, which plays a critical role in immune evasion by tumors.
Research Findings: PD-L1 Inhibition
A novel small molecule inhibitor derived from similar structures was shown to effectively block PD-L1 interactions, enhancing T-cell responses in vitro. This suggests that this compound may also possess immunotherapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
